molecular formula C6H12ClN B6162041 rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis CAS No. 2639370-98-0

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis

Cat. No.: B6162041
CAS No.: 2639370-98-0
M. Wt: 133.6
InChI Key:
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Description

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis: is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis involves several steps, including the formation of the bicyclic ring system and subsequent functionalization. Common synthetic routes include the use of starting materials such as aziridines and cyclopropanes, which undergo ring-opening reactions to form the desired bicyclic structure. Reaction conditions typically involve the use of strong acids or bases to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bicyclic structure can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: This compound has a similar bicyclic structure but contains an oxygen atom in place of a carbon atom, which can lead to different chemical properties and reactivity.

    rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride: Another similar compound with additional methyl groups, which can influence its steric and electronic properties.

Uniqueness: rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639370-98-0

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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